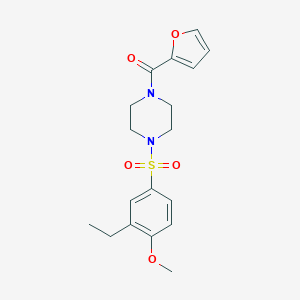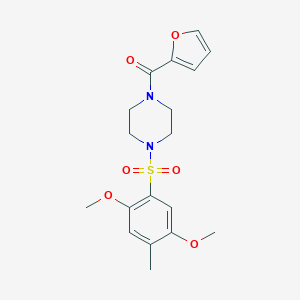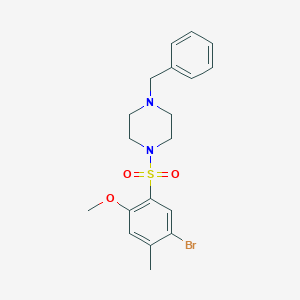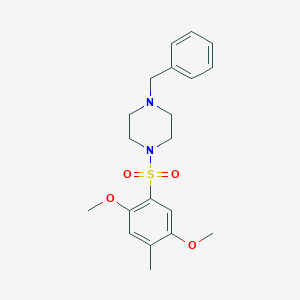![molecular formula C14H19BrN2O4S B512975 1-[4-(5-Brom-2-methoxy-4-methylbenzolsulfonyl)piperazin-1-yl]ethan-1-on CAS No. 940989-56-0](/img/structure/B512975.png)
1-[4-(5-Brom-2-methoxy-4-methylbenzolsulfonyl)piperazin-1-yl]ethan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), a bromine atom, and a methoxy group (-OCH3), which can significantly affect the molecule’s reactivity and properties .
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by the introduction of the sulfonyl group, the bromine atom, and the methoxy group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the sulfonyl group, the bromine atom, and the methoxy group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could be involved in substitution reactions, while the sulfonyl group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present in the molecule. For example, the presence of the polar sulfonyl group and the nonpolar methoxy group could affect the compound’s solubility in different solvents .Wirkmechanismus
BRL-15572 acts as a selective antagonist of the serotonin 5-HT1B receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. By blocking the 5-HT1B receptor, BRL-15572 can modulate the release of neurotransmitters and alter the activity of neural circuits involved in mood regulation.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, BRL-15572 has been shown to alter the activity of neural circuits involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRL-15572 in lab experiments is its well-established synthesis method. Additionally, BRL-15572 has been extensively studied in scientific research, making it a reliable tool for investigating the role of the serotonin 5-HT1B receptor in mood regulation. However, one limitation of using BRL-15572 is its selectivity for the 5-HT1B receptor, which may limit its usefulness in investigating other serotonin receptors involved in mood regulation.
Zukünftige Richtungen
There are several future directions for research involving BRL-15572. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to investigate the role of the serotonin 5-HT1B receptor in mood regulation and the potential for other compounds to modulate its activity. Finally, the development of more selective and potent compounds targeting the serotonin 5-HT1B receptor may lead to the development of more effective treatments for psychiatric disorders.
Synthesemethoden
The synthesis of BRL-15572 involves the reaction between 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride and piperazine in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield 1-[4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one. This synthesis method has been well established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antivirale Wirkstoffe
Die Struktur dieser Verbindung, die eine bromierte Methoxy-Methylbenzolsulfonylgruppe aufweist, deutet auf eine mögliche Verwendung bei der Entwicklung von antiviralen Wirkstoffen hin. Das Vorhandensein eines Piperazinrings wird häufig in Molekülen mit biologischer Aktivität beobachtet, und seine Modifikation kann zu Verbindungen mit signifikanten antiviralen Eigenschaften führen . Zum Beispiel wurden Piperazinderivate synthetisiert und als Inhibitoren gegen verschiedene Viren, darunter Influenzavirus A und Coxsackievirus B4, berichtet .
Organische Synthese: Benzylische Modifikation
Die benzylische Position dieser Verbindung ist eine bevorzugte Stelle für chemische Reaktionen wie die radikalische Bromierung und die nucleophile Substitution. Diese Reaktionen sind in der organischen Synthese von grundlegender Bedeutung und ermöglichen die Modifikation der Verbindung zur Herstellung neuer Derivate mit möglichen biologischen Aktivitäten .
Krebsforschung: Antikrebsverbindungen
Verbindungen mit einer Benzolsulfonylgruppe wurden auf ihre Antikrebseigenschaften untersucht. Die Sulfonylgruppe kann mit verschiedenen biologischen Zielen interagieren, was möglicherweise zur Entwicklung neuer Antikrebsmittel führt. Forschungen an Indolderivaten, die strukturelle Ähnlichkeiten mit dieser Verbindung aufweisen, haben eine Reihe von biologischen Aktivitäten, einschließlich Antikrebswirkungen, aufgezeigt .
Landwirtschaftliche Chemie: Pflanzenwachstumsregulatoren
Die Struktur dieser Verbindung ähnelt der von Pflanzenhormonen wie Indol-3-essigsäure, die aus Tryptophan gewonnen wird. Sie könnte zur Synthese von Analogen verwendet werden, die als Pflanzenwachstumsregulatoren wirken und verschiedene Aspekte der Pflanzenentwicklung beeinflussen .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHDZXOIKDTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)
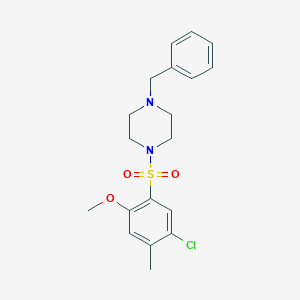
![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)
![1-Benzyl-4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B512900.png)
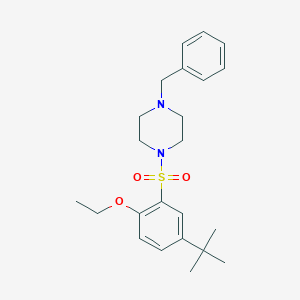
![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)

![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)
